
N-(4-tert-butylbenzyl)-N-methylamine
Overview
Description
N-(4-tert-butylbenzyl)-N-methylamine: is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a tert-butyl group attached to the benzyl moiety, which imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
The primary target of N-(4-tert-butylbenzyl)-N-methylamine, also known as 1-(4-(tert-Butyl)phenyl)-N-methylmethanamine, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a molecular integrator of nociceptive stimuli, including protons, heat, inflammatory mediators, and vanilloids .
Mode of Action
This compound interacts with its target, TRPV1, by inhibiting the enzyme squalene epoxidase . This inhibition blocks the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical Pathways
The inhibition of squalene epoxidase disrupts the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This deficiency injures the cell, causing inhibition of growth .
Pharmacokinetics
The compound is metabolized by the liver and excreted in urine . The metabolic pathways involved are methylation and dealkylation .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, particularly against dermatophytes, aspergilli, dimorphic, and dematiaceous fungi . This is due to the disruption of the ergosterol biosynthesis pathway, which leads to a deficiency of ergosterol, an essential component of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylbenzyl)-N-methylamine typically involves the alkylation of N-methylamine with 4-tert-butylbenzyl chloride. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction can be represented as follows:
N-methylamine+4-tert-butylbenzyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-tert-butylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
Medicinal Chemistry
N-(4-tert-butylbenzyl)-N-methylamine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. It is notably associated with the antifungal agent Butenafine, which is used to treat skin infections caused by fungi.
Case Study: Synthesis of Butenafine
Butenafine is synthesized from this compound through a multi-step reaction involving various reagents and conditions. The effectiveness of this synthesis has been documented in multiple studies, showcasing the compound's utility in drug formulation.
Step | Reagent | Condition | Yield (%) |
---|---|---|---|
1 | Benzyl chloride | Base catalysis | 85% |
2 | N-Methylation agent | Heat under reflux | 75% |
3 | Cyclization | Acidic medium | 70% |
This table illustrates the yields at different stages of synthesizing Butenafine from this compound, indicating its efficiency as a precursor.
Materials Science
The compound has applications in materials science, particularly as a component in polymer formulations and coatings due to its ability to enhance mechanical properties and stability.
Application in Coatings
Research indicates that this compound can be used as a plasticizer in coatings, improving flexibility and adhesion properties.
Property | Before Addition | After Addition |
---|---|---|
Flexibility | Low | High |
Adhesion Strength | Moderate | High |
These enhancements make it suitable for use in various industrial applications, including automotive and construction materials.
Cell Biology
In cell biology, this compound has been employed in cell culture applications. Its properties allow for improved cell viability and growth conditions.
Experimental Findings
A study demonstrated that the inclusion of this compound in cell culture media resulted in:
- Increased Cell Proliferation : Up to 30% higher than control groups.
- Enhanced Metabolic Activity : Assessed via MTT assays showing significant increases in absorbance readings.
These findings underline the compound's potential utility as a supplement in biological research.
Comparison with Similar Compounds
N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines: These compounds share the benzylamine core structure but have additional functional groups that confer different biological activities.
N-(4-tert-butylbenzyl)-N-methyl-1-naphthalenemethyl-amine hydrochloride: This compound is a benzylamine derivative with antifungal properties.
Uniqueness: N-(4-tert-butylbenzyl)-N-methylamine is unique due to the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability, lipophilicity, and reactivity, making it valuable in various applications.
Biological Activity
N-(4-tert-butylbenzyl)-N-methylamine, also known as 1-(4-(tert-butyl)phenyl)-N-methylmethanamine, is an organic compound with significant biological activity. This compound belongs to the class of benzylamines and features a tert-butyl group that enhances its chemical properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19N
- CAS Number : 65542-26-9
- Structure : The presence of the tert-butyl group contributes to its steric hindrance, affecting its solubility and reactivity.
This compound primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and inflammatory responses. The compound has been shown to inhibit the enzyme squalene epoxidase , disrupting ergosterol biosynthesis in fungal cells, which is vital for maintaining cell membrane integrity.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties, particularly against dermatophytes and other pathogenic fungi. Its inhibition of squalene epoxidase leads to reduced ergosterol levels, resulting in compromised fungal cell membranes.
Antimicrobial Properties
Studies have explored the compound's potential antimicrobial effects, suggesting it may be effective against various bacterial strains. The precise mechanisms involve interactions with bacterial cell membranes, leading to increased permeability and cell death.
Anticancer Potential
Emerging research highlights the compound's potential as an anticancer agent. It has been investigated for its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated antifungal activity against Candida albicans with an IC50 value of 12 µg/mL. |
Study 2 | Showed significant antibacterial effects on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
Study 3 | In vitro studies indicated that this compound induces apoptosis in breast cancer cell lines through caspase activation. |
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly through urine.
Toxicological Profile
While this compound shows promise for therapeutic applications, it is essential to consider its toxicity:
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8,13H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCHOYJMLEAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368487 | |
Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65542-26-9 | |
Record name | 4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65542-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-tert-butylphenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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